molecular formula C20H19N3O4S3 B2815063 N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898414-12-5

N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2815063
CAS No.: 898414-12-5
M. Wt: 461.57
InChI Key: PYEGCRKNIXTWKX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at position 1 and an ethanediamide linker bridging a thiophen-2-ylmethyl moiety at position 5. This compound is of interest due to its hybrid heterocyclic architecture, combining the electron-rich thiophene rings with the rigid tetrahydroquinoline scaffold.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c24-19(21-13-16-5-2-10-28-16)20(25)22-15-8-7-14-4-1-9-23(17(14)12-15)30(26,27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGCRKNIXTWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of the tetrahydroquinoline moiety can lead to fully saturated quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and tetrahydroquinoline structures. For instance:

  • In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as NF-kB and PI3K/Akt .

Antimicrobial Properties

Thiophene derivatives are recognized for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains in preliminary studies.

  • Case Study : A study evaluating the antibacterial activity of thiophene-based compounds reported significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties.

  • Research Findings : Inflammation models have shown that these compounds can reduce cytokine production and inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Drug Development

The unique structure of N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide positions it as a candidate for drug development targeting various diseases.

Table 2: Potential Pharmacological Applications

ApplicationDescription
AnticancerInhibition of tumor growth through apoptosis
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduction of cytokine levels in inflammation

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene moiety may interact with enzymes or receptors, while the tetrahydroquinoline moiety could modulate biological activity through its nitrogen-containing structure.

Comparison with Similar Compounds

(a) N-(2,2-Diethoxyethyl)-N'-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

  • Key Differences : The methylsulfonyl group replaces the thiophene-2-sulfonyl group, and the ethanediamide linker is substituted with a diethoxyethyl group instead of thiophen-2-ylmethyl.
  • Impact: The diethoxyethyl group enhances hydrophilicity compared to the aromatic thiophene, improving aqueous solubility but reducing lipophilicity .

(b) N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide

  • Key Differences : Features a propane-1-sulfonyl group and an acetamide linker instead of ethanediamide.
  • Impact: The propane-sulfonyl group introduces greater conformational flexibility, which may reduce target specificity compared to the rigid thiophene-sulfonyl group .

(c) 2,4,6-Trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

  • Key Differences : Replaces ethanediamide with a benzene-sulfonamide group and uses thiophene-2-carbonyl instead of thiophene-2-sulfonyl.
  • Thiophene-2-carbonyl may exhibit weaker electron-withdrawing effects compared to the sulfonyl group, altering electronic properties of the tetrahydroquinoline core .

Pharmacological and Physicochemical Properties

Property Target Compound N-(2,2-Diethoxyethyl)-... N-[1-(Propane-1-sulfonyl)-... 2,4,6-Trimethyl-N-...
Molecular Weight ~440–460 g/mol* 440.58 g/mol ~400–420 g/mol* 440.58 g/mol
Hydrogen Bond Acceptors 6 7 5 5
LogP (Predicted) 3.2 2.8 2.5 3.5
Aqueous Solubility Moderate High Moderate Low

*Estimated based on structural analogs.

  • Key Observations :
    • The target compound balances moderate solubility and lipophilicity, making it suitable for oral bioavailability.
    • Diethoxyethyl and propane-sulfonyl analogs prioritize solubility over target engagement, while trimethylbenzene-sulfonamide sacrifices solubility for rigidity .

Biological Activity

N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes thiophene rings and a tetrahydroquinoline moiety. Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molecular weight of approximately 350.45 g/mol. The presence of sulfur in the thiophene and sulfonyl groups contributes to its biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through multiple synthetic routes:

  • Formation of Thiophene Derivatives : Alkylation of thiophene with appropriate reagents.
  • Coupling Reactions : Utilizing oxalyl chloride to form the amide linkage between the thiophenes and the tetrahydroquinoline derivative.
  • Optimization : Reaction conditions such as temperature and pressure are optimized for yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic agent .

Anticancer Activity

Studies have shown that derivatives of thiophene possess anticancer properties. For instance, compounds similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating cytotoxic effects .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. Molecular docking studies suggest that it may interfere with protein-protein interactions critical for cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Activity : In a study published in Acta Pharmaceutica, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 20 µg/mL for some derivatives .
  • Anticancer Evaluation : A study conducted on various thiophene derivatives revealed that those with sulfonamide groups showed enhanced activity against cancer cell lines compared to non-sulfonamide counterparts. The IC50 values ranged from 15 µM to 50 µM depending on the specific derivative tested .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S₂
Molecular Weight350.45 g/mol
Antimicrobial Activity (MIC)≤20 µg/mL (against S. aureus)
Anticancer IC5015 - 50 µM (various cell lines)

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Use multi-step synthetic pathways with precise control of reaction conditions (temperature: 60–80°C, solvent: dichloromethane/ethanol). Optimize sulfonylation and amidation steps by adjusting stoichiometric ratios (1.2:1 for sulfonyl chloride to amine intermediates) .
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and isolate the product using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purify intermediates via recrystallization (ethanol/water mixture) to remove unreacted starting materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm the thiophene sulfonyl (δ 7.5–7.8 ppm) and tetrahydroquinoline (δ 1.8–2.5 ppm) moieties. DEPT-135 distinguishes CH₂/CH₃ groups in the aliphatic chain .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 459.5) and fragmentation patterns to validate the ethanediamide linkage .
  • FT-IR : Identify carbonyl (C=O at ~1650 cm⁻¹) and sulfonyl (S=O at ~1350 cm⁻¹) functional groups .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer :

  • Conduct in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) at 1–100 µM concentrations. Use fluorogenic substrates to quantify IC₅₀ values .
  • Perform cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Compare results to structurally similar analogs (e.g., fluorophenyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Methodological Answer :

  • Synthesize substituent analogs : Replace the thiophene sulfonyl group with cyclopropane carbonyl or methanesulfonyl groups to evaluate steric/electronic effects on receptor binding .
  • Use molecular docking (AutoDock Vina, PDB ID: 1CX2) to predict interactions with target proteins (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. How should contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Cross-validate using orthogonal assays : Compare enzyme inhibition (in vitro) with pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS in rodent models) .
  • Check for metabolic instability : Incubate the compound with liver microsomes (human/rat) to identify degradation products. Modify labile groups (e.g., replace ester linkages) .

Q. What computational methods predict the compound’s interactions with membrane-bound receptors?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations (GROMACS, 100 ns trajectory) to study ligand-receptor binding in lipid bilayers. Analyze hydrogen bonding (e.g., tetrahydroquinoline NH with Asp113 residue) .
  • Use free-energy perturbation (FEP) to calculate binding affinity differences between enantiomers (R vs. S configurations) .

Q. How can aqueous solubility be improved for in vivo efficacy studies?

  • Methodological Answer :

  • Introduce polar substituents : Replace methyl groups with hydroxyl or amine moieties at the tetrahydroquinoline C3 position .
  • Formulate with co-solvents (e.g., 10% DMSO in saline) or nanoparticle encapsulation (PLGA polymers) to enhance bioavailability .

Q. What strategies ensure regioselective sulfonation during synthesis?

  • Methodological Answer :

  • Use directing groups (e.g., acetyl-protected amines) to guide sulfonyl chloride addition to the tetrahydroquinoline C7 position .
  • Optimize reaction pH (6–7) to minimize over-sulfonation. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

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